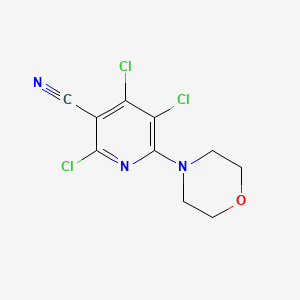![molecular formula C18H24N4O3 B5683757 [(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5683757.png)
[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected intermediate. Subsequent deprotection and amide formation yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a similar pyrrolidine ring structure.
(S)-N-Ethyl-1-methyl-4-(3-methylmorpholino)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A compound with a similar pyrazole moiety.
Uniqueness
[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-20(9-13-8-19-21(2)10-13)16-11-22(12-17(16)23)18(24)14-4-6-15(25-3)7-5-14/h4-8,10,16-17,23H,9,11-12H2,1-3H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANDPDILFJMJH-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN(C)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
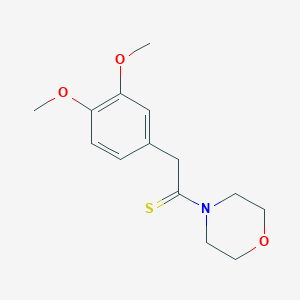

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide](/img/structure/B5683710.png)
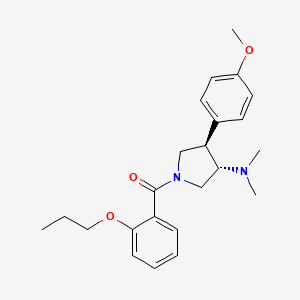
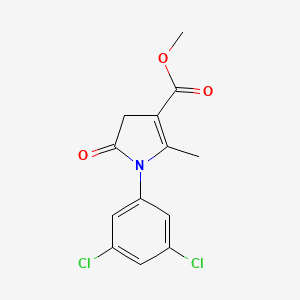
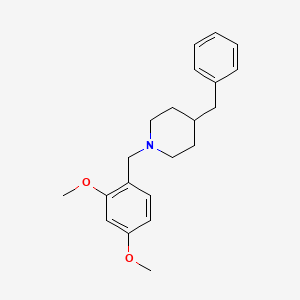
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)
